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Compound of Interest

Compound Name: 3-Ethoxy-4-methylphenol

Cat. No.: B1646725

Get Quote

Executive Summary
This guide provides a rigorous technical comparison between 3-Methoxy-4-methylphenol and

its homolog 3-Ethoxy-4-methylphenol. While often overshadowed by their catechol-derived

isomers (the creosols), these resorcinol-derived scaffolds represent a critical chemical space in

medicinal chemistry for fine-tuning lipophilicity (LogP) and metabolic stability without altering

the core pharmacophore.

The primary distinction lies in the alkoxy substituent at the C3 position, which is ortho to the C4-

methyl group. This creates a unique steric environment distinct from the more common

vanilloid (guaiacol) patterns, influencing both ligand-binding kinetics and oxidative metabolic

pathways.

Structural & Physicochemical Characterization
The transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) group introduces specific

physicochemical shifts. The ethyl group increases lipophilicity and steric bulk, potentially

shielding the C4-methyl group from metabolic oxidation or altering the planarity of the ether

linkage due to steric clash with the ortho-methyl.
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Comparative Data Matrix
Property

3-Methoxy-4-
methylphenol

3-Ethoxy-4-
methylphenol

Impact of Change

CAS Registry 19217-50-6 676224-74-1
Distinct chemical

entities

Molecular Formula C₈H₁₀O₂ C₈H₁₂O₂ Homologation (+CH₂)

Molecular Weight 138.16 g/mol 152.19 g/mol +14.03 Da

LogP (Predicted) ~2.3 - 2.4 ~2.7 - 2.8

Increased lipophilicity

(better membrane

permeability)

H-Bond Donors 1 (Phenolic OH) 1 (Phenolic OH) Unchanged

H-Bond Acceptors 2 (Ether + Phenol) 2 (Ether + Phenol) Unchanged

Steric Bulk (MR) Lower Higher
Increased van der

Waals volume at C3

pKa (Phenolic OH) ~10.1 ~10.2
Negligible electronic

effect on OH acidity

Critical Isomer Distinction: Researchers must distinguish these compounds from Creosol (2-

Methoxy-4-methylphenol).

Target Structure (Resorcinol Scaffold): 1-OH, 3-OR, 4-Me. (Alkoxy is ortho to Methyl).

Creosol (Catechol Scaffold): 1-OH, 2-OMe, 4-Me. (Alkoxy is ortho to Hydroxyl).

Implication: The 3-alkoxy-4-methyl arrangement lacks the intramolecular hydrogen bonding

seen in Creosol, making the phenolic proton more available for intermolecular interactions.
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Spectroscopic Differentiation (NMR)
The most reliable method to differentiate these homologs—and to distinguish them from

regioisomers—is Proton Nuclear Magnetic Resonance (

H NMR).

Diagnostic Signals ( H NMR in CDCl₃)
3-Methoxy-4-methylphenol:

Alkoxy Region: A sharp singlet (~3.80 ppm) integrating to 3 protons (-OCH₃).

Aromatic Region: 1,3,4-substitution pattern.

3-Ethoxy-4-methylphenol:

Alkoxy Region: A quartet (~4.0 ppm, 2H) and a triplet (~1.4 ppm, 3H). This coupling (

Hz) is the definitive fingerprint.

Analytical Decision Logic
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Figure 1: Analytical workflow for rapid identification of alkoxy homologs using 1H NMR.

Synthetic Protocol: Regioselective Alkylation
Synthesizing 3-alkoxy-4-methylphenols requires navigating the regioselectivity of 4-

methylresorcinol. Direct alkylation yields a mixture of the 1-alkoxy and 3-alkoxy isomers. The 3-

position is sterically hindered by the adjacent 4-methyl group, making it the minor product

under kinetic control, but accessible via thermodynamic equilibration or separation.

Reagents & Materials
Precursor: 4-Methylresorcinol (CAS 496-73-1).

Alkylating Agents: Ethyl Iodide (for Ethoxy) or Dimethyl Sulfate (for Methoxy).

Base: Potassium Carbonate (K₂CO₃) - Anhydrous.
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Solvent: Acetone or DMF (DMF favors Sₙ2 but makes workup harder).

Step-by-Step Methodology
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar

and reflux condenser, dissolve 4-methylresorcinol (1.0 eq) in anhydrous Acetone (0.2 M

concentration).

Deprotonation: Add K₂CO₃ (1.1 eq). Note: Using excess base promotes di-alkylation;

stoichiometric control is vital for mono-alkylation. Stir at room temperature for 30 minutes

under Nitrogen.

Alkylation:

For Ethoxy: Add Ethyl Iodide (1.05 eq) dropwise.

For Methoxy: Add Methyl Iodide or Dimethyl Sulfate (1.0 eq) dropwise.

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 12–18 hours. Monitor by

TLC (Hexane:EtOAc 4:1).

Target Spot: Usually runs slightly higher than the starting diol but lower than the di-alkoxy

byproduct.

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve residue in

EtOAc and wash with water (3x) and Brine (1x). Dry over Na₂SO₄.

Purification (Critical): The crude will contain:

Product A: 1-Alkoxy-3-hydroxy-4-methylbenzene (Major).

Product B: 3-Alkoxy-1-hydroxy-4-methylbenzene (Target - Minor/Medium).

Product C: 1,3-Dialkoxy-4-methylbenzene.

Separation: Flash Column Chromatography (Silica Gel). Gradient elution from 100%

Hexane to 80:20 Hexane:EtOAc. The target 3-alkoxy isomer often elutes after the 1-alkoxy
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isomer due to less steric shielding of the remaining OH group, making it slightly more polar

(verify with NOESY NMR if unsure).

Synthetic Pathway Diagram
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Click to download full resolution via product page

Figure 2: Synthetic route and purification logic for isolating the 3-alkoxy isomer.

Functional Implications in Drug Design (SAR)
Switching from Methoxy to Ethoxy at the 3-position is a classic bioisosteric replacement

strategy.

Metabolic Stability (CYP450)
Methoxy: Susceptible to rapid O-demethylation by CYP450 enzymes (particularly CYP2D6),

generating the catechol metabolite which can be rapidly conjugated or oxidized to reactive

quinones.

Ethoxy: The ethyl group introduces steric bulk and removes the specific substrate recognition

for some O-demethylases. This often prolongs half-life (t1/2).

Ligand Efficiency & Binding
Steric Clash: The 3-ethoxy group is ortho to the 4-methyl. This creates a "molecular gear"

effect. The ethoxy group cannot rotate freely; it likely adopts a conformation perpendicular to

the ring or locked away from the methyl group.
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Application: If the binding pocket has a hydrophobic cleft adjacent to the C3 position, the

ethyl group can engage in additional Van der Waals interactions that the methyl group

cannot reach, potentially improving potency (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-methylphenol
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5%2C9H%2C1-2H3
https://webbook.nist.gov/cgi/cbook.cgi?ID=C14786824&Mask=200
https://www.benchchem.com/product/b1646725?utm_src=pdf-custom-synthesis#bc-rfq
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5%2C9H%2C1-2H3
https://www.benchchem.com/product/b1646725/docs#technical-whitepaper-structural-functional-analysis-of-3-alkoxy-4-methylphenols
https://www.benchchem.com/product/b1646725/docs#technical-whitepaper-structural-functional-analysis-of-3-alkoxy-4-methylphenols
https://www.benchchem.com/product/b1646725/docs#technical-whitepaper-structural-functional-analysis-of-3-alkoxy-4-methylphenols
https://www.benchchem.com/product/b1646725/docs#technical-whitepaper-structural-functional-analysis-of-3-alkoxy-4-methylphenols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1646725?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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